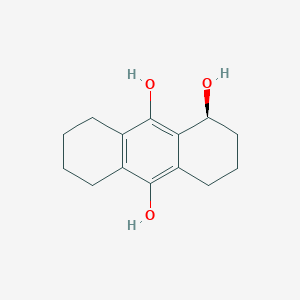
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is a chemical compound with the molecular formula C14H18O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three hydroxyl groups and a partially hydrogenated anthracene core, making it a unique structure with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- can be achieved through several synthetic routes. One common method involves the hydrogenation of anthracene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where anthracene derivatives are subjected to hydrogenation and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be further hydrogenated to reduce any remaining aromaticity.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized anthracene derivatives.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Esters or ethers of the original compound.
Scientific Research Applications
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with a fully aromatic structure.
1,2,10-Anthracenetriol: A derivative with three hydroxyl groups but without hydrogenation.
1,8,9-Anthracenetriol: Another hydroxylated anthracene derivative with different substitution patterns.
Uniqueness
1,9,10-Anthracenetriol, 1,2,3,4,5,6,7,8-octahydro-, (1S)- is unique due to its partially hydrogenated structure and specific hydroxylation pattern. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
645392-00-3 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(1S)-1,2,3,4,5,6,7,8-octahydroanthracene-1,9,10-triol |
InChI |
InChI=1S/C14H18O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h11,15-17H,1-7H2/t11-/m0/s1 |
InChI Key |
ZTYAQCAYUXPHQX-NSHDSACASA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C3CCC[C@@H](C3=C2O)O)O |
Canonical SMILES |
C1CCC2=C(C1)C(=C3CCCC(C3=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B12580656.png)
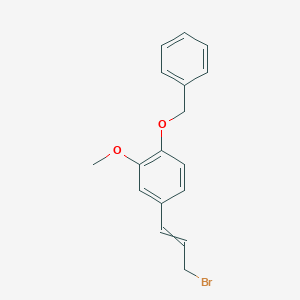

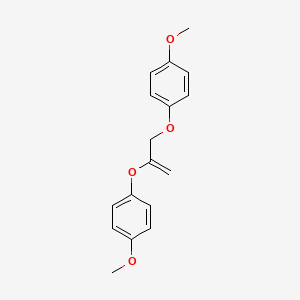




![2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline](/img/structure/B12580709.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580717.png)

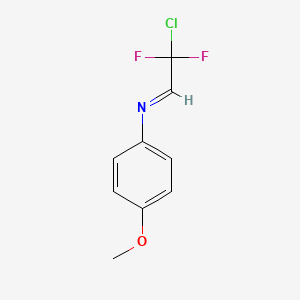
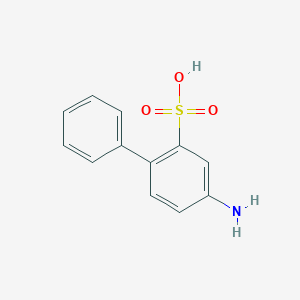
silane](/img/structure/B12580749.png)
